molecular formula C20H25N3O B4421942 4-(2,3-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide

4-(2,3-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide

Cat. No. B4421942
M. Wt: 323.4 g/mol
InChI Key: VZHGDJLSYRCZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMPP belongs to the class of piperazine derivatives and has been studied for its ability to modulate various physiological and biochemical processes in the body. In

Mechanism of Action

The exact mechanism of action of 4-(2,3-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to modulate the activity of neurotransmitter receptors in the brain and peripheral nervous system. This compound has been shown to act as a partial agonist at dopamine and serotonin receptors, leading to the modulation of neurotransmitter release and downstream signaling pathways. This compound has also been shown to modulate the activity of several ion channels, including voltage-gated calcium channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate several biochemical and physiological processes in the body. It has been shown to increase the release of dopamine and serotonin in the brain, leading to increased neurotransmitter activity and downstream signaling pathways. This compound has also been shown to modulate the activity of ion channels, leading to changes in membrane potential and calcium signaling. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which may be mediated through the modulation of immune and inflammatory pathways.

Advantages and Limitations for Lab Experiments

4-(2,3-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a relatively stable and easy-to-synthesize compound, making it readily available for use in research studies. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds that may have more significant side effects. However, this compound also has some limitations for use in lab experiments. It has a relatively short half-life in the body, which may limit its effectiveness in certain applications. Additionally, this compound may have off-target effects on other neurotransmitter receptors, which may complicate interpretation of experimental results.

Future Directions

There are several future directions for research on 4-(2,3-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide. One potential avenue of research is the development of more selective and potent this compound analogs that may have improved therapeutic properties. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various physiological and biochemical processes in the body. Finally, this compound may have potential applications in the treatment of other conditions, such as neurodegenerative diseases and addiction, which warrant further investigation.

Scientific Research Applications

4-(2,3-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to modulate the activity of several neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This compound has also been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions.

properties

IUPAC Name

4-(2,3-dimethylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-15-7-9-18(10-8-15)21-20(24)23-13-11-22(12-14-23)19-6-4-5-16(2)17(19)3/h4-10H,11-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHGDJLSYRCZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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